molecular formula C8H11NO2 B3038237 4-(Dimethoxymethyl)pyridine CAS No. 82736-91-2

4-(Dimethoxymethyl)pyridine

Cat. No.: B3038237
CAS No.: 82736-91-2
M. Wt: 153.18 g/mol
InChI Key: KNMBFLDRNFTKHE-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)pyridine is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, where the hydrogen atom at the fourth position is replaced by a dimethoxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethoxymethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dimethoxymethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)pyridine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The dimethoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)pyridine
  • 4-(Ethoxymethyl)pyridine
  • 4-(Hydroxymethyl)pyridine

Uniqueness

4-(Dimethoxymethyl)pyridine is unique due to the presence of two methoxy groups, which influence its reactivity and solubility. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-(dimethoxymethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-8(11-2)7-3-5-9-6-4-7/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMBFLDRNFTKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=NC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

80 g (74.6 mmoles) of pyridine-4-carboxaldehyde is dissolved in 150 mL of methanol. 123.5 mL (112 mmoles) of trimethyl orthoformiate is added to the reaction mixture at room temperature followed by the addition of 33 mL of concentrated sulfuric acid. The reaction mixture is kept under reflux for 24 hours and once cooled, added to 300 mL of sodium methylate solution. The white suspension obtained is filtered over celite, the filtrate is concentrated under vacuum and 70.3 g of 4-dimethoxymethyl-pyridine is obtained as a yellow oil.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-pyridinecarboxaldehyde (100.00 g, 0.93 mol) and trimethylorthoformate (159.20 g, 1.50 mol) in methanol (180 mL) at 0° C., under N2, was added concentrated sulfuric acid (41 mL, 0.45 mol). The resulting white suspension was heated to reflux and stirred for 24 hours. The reaction solution became clear after 2 h. After cooling to room temperature, the reaction mixture was poured slowly into a solution of 25 wt. % sodium methoxide (360 mL) in methanol (300 mL). The mixture was then concentrated in vacuo to a light brown thick oil. To this crude oil was added t-butylmethyl ether (500 mL), followed by the slow addition of water (40 mL) (to convert the inorganics to filterable solids). After filtration through a pad of Celite, the filtrate was concentrated to yield a light brown oil. The crude oil was vacuum distilled to yield the desired product as a colorless oil
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
159.2 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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